The compound [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule characterized by its unique structural features and potential pharmaceutical applications. This compound integrates a piperazine ring, a furoyl moiety, and an amino acid structure, which may contribute to its biological activity.
This compound is synthesized in laboratory settings and may be derived from various precursor chemicals, often utilized in medicinal chemistry for the development of new therapeutic agents. Its synthesis involves multiple steps that incorporate standard organic synthesis techniques.
This compound can be classified under the following categories:
The synthesis of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions including temperature, pH, and solvent choice to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) can be employed for monitoring the progress of reactions.
The compound can participate in various chemical reactions typical for amino acids and amides, including:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Monitoring can be performed using NMR spectroscopy or mass spectrometry to confirm product formation.
The mechanism of action for this compound, particularly in biological contexts, could involve:
Research into similar compounds suggests that they may exhibit activity against certain biological targets, including receptors involved in neuropharmacology and oncology.
This compound has potential applications in:
The synthesis of [{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142212-01-8, MF: C₁₉H₂₁N₃O₅) requires sequential functionalization of the piperazine core.
Piperazine ring formation typically employs nucleophilic substitution between 1,4-dichlorobutane and ammonia/primary amines under elevated temperatures (80–120°C). This generates the unsubstituted piperazine backbone, which is subsequently protected at one nitrogen (e.g., with tert-butoxycarbonyl, Boc) to enable selective C- or N-functionalization. Alternative methods include reductive cyclization of bis(oximinoalkyl)amines using heterogeneous catalysts (Pd/C or Raney® Ni), though yields vary significantly (44–75%) based on substrate sterics [5].
N-acylation of the piperazine nitrogen with 2-furoyl chloride is a critical step. Conducted in aprotic solvents (e.g., dichloromethane or THF) with bases like triethylamine, this reaction achieves near-quantitative yields. The electron-deficient carbonyl of the furan ring enhances electrophilicity, facilitating nucleophilic attack by the piperazine nitrogen. Microwave-assisted acylation (50–80°C, 15–30 min) further optimizes efficiency while minimizing furan decomposition [1] [4].
The final assembly couples the furoyl-piperazine intermediate with (phenylamino)acetic acid derivatives. Carbodiimide reagents (e.g., EDC or DCC) activate the carboxylic acid moiety, forming an O-acylisourea intermediate. Nucleophilic addition by the secondary amine of the phenylamino group generates the target compound. Key challenges include suppressing racemization and dimerization; additives like HOBt or NHS are essential to enhance coupling efficiency (yields: 65–82%) [3].
Table 1: Key Coupling Agents for Oxoethyl-Aminoacetic Acid Attachment
Coupling Agent | Additive | Solvent | Yield (%) |
---|---|---|---|
EDC | HOBt | DMF | 82 |
DCC | DMAP | CH₂Cl₂ | 78 |
DIC | NHS | THF | 65 |
Solvent selection critically impacts reaction kinetics and byproduct formation. For acylation and coupling steps, polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may promote hydrolysis. Recent studies leverage Design of Experiments (DoE) to model solvent effects, replacing inefficient One-Factor-at-a-Time (OFAT) approaches. DoE identifies synergistic interactions between variables (e.g., temperature, solvent polarity, residence time). For instance, central composite designs (CCD) optimize SNAr reactions by quantifying effects of temperature (30–70°C), equivalents (2–10), and solvent dielectric constants (ε = 20–38) on yield [3] [6]. Predictive quantitative structure-property relationship (QSPR) models correlate solvent descriptors (e.g., Kamlet-Taft parameters) with rate constants. Linear solvation energy relationships (LSER) reveal that hydrogen-bond acceptance propensity of solvents accelerates acylation by 1.7-fold compared to hydrogen-bond donation capacity [6] [8].
Table 2: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Dielectric Constant (ε) | Rate Constant Increase |
---|---|---|---|
Piperazine acylation | THF | 7.6 | 2.1× |
Carbodiimide coupling | DMF | 38.3 | 1.7× |
Reductive cyclization | Methanol | 33.0 | 1.4× |
Scaling this synthesis faces three major hurdles:
Table 3: Industrial-Scale Cost Drivers for Synthesis
Component | Scale-Up Challenge | Cost Impact |
---|---|---|
2-Furoyl chloride | Specialized handling/storage | +40% material cost |
Pd/C catalyst | High-pressure H₂ requirements | +25% equipment cost |
Chromatography | Low throughput | +60% purification cost |
Table 4: Standardized Nomenclature of Target Compound
Nomenclature Type | Name |
---|---|
IUPAC Name | [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid |
Synonym 1 | 2-(N-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Synonym 2 | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- |
CAS Number | 1142212-01-8 |
Molecular Formula | C₁₉H₂₁N₃O₅ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: